(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 2034887-24-4
VCID: VC5161160
InChI: InChI=1S/C20H20N4O3S/c25-20-18-7-4-11-21-19(18)22-15-24(20)17-8-12-23(13-9-17)28(26,27)14-10-16-5-2-1-3-6-16/h1-7,10-11,14-15,17H,8-9,12-13H2/b14-10+
SMILES: C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.47

(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

CAS No.: 2034887-24-4

Cat. No.: VC5161160

Molecular Formula: C20H20N4O3S

Molecular Weight: 396.47

* For research use only. Not for human or veterinary use.

(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one - 2034887-24-4

Specification

CAS No. 2034887-24-4
Molecular Formula C20H20N4O3S
Molecular Weight 396.47
IUPAC Name 3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H20N4O3S/c25-20-18-7-4-11-21-19(18)22-15-24(20)17-8-12-23(13-9-17)28(26,27)14-10-16-5-2-1-3-6-16/h1-7,10-11,14-15,17H,8-9,12-13H2/b14-10+
Standard InChI Key IPCHPICQBIUGNX-GXDHUFHOSA-N
SMILES C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

The compound’s structure combines three pharmacologically significant components:

  • Pyrido[2,3-d]pyrimidin-4(3H)-one core: A bicyclic system with nitrogen atoms at positions 1, 3, and 8, enabling hydrogen bonding and π-π stacking interactions with biological targets .

  • Piperidin-4-yl group: A six-membered nitrogen-containing ring that enhances solubility and serves as a spacer for functional group attachment .

  • Styrylsulfonyl moiety: An (E)-configured vinyl sulfone group that contributes to electrophilic reactivity and potential covalent binding with cysteine residues in enzymes.

Key spectral data validate this structure:

  • 1H NMR: Aromatic protons in the pyrido[2,3-d]pyrimidinone core resonate at δ 7.97 ppm (C6-H) , while the styryl group’s vinyl protons appear as doublets between δ 6.76–8.15 ppm .

  • 13C NMR: Distinct signals at δ 161.45–175.61 ppm confirm the presence of carbonyl (C=O) and sulfone (SO2) groups .

  • IR: Absorption bands at 1693 cm⁻¹ (C=O) and 1150 cm⁻¹ (S=O) align with the functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H20N4O3S
Molecular Weight396.47 g/mol
CAS Number2034887-24-4
Key IR Absorptions1693 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O)

Synthesis and Structural Characterization

The synthesis involves a multi-step strategy leveraging cyclocondensation and sulfonylation reactions:

Formation of Pyrido[2,3-d]pyrimidinone Core

Reaction of chalcone derivatives with 6-aminothiouracil in acetic acid yields 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one intermediates . For example, heating chalcone 1 with 6-aminothiouracil produces pyridopyrimidinone 5 in 72% yield, confirmed by NH2 (δ 11.00 ppm) and carbonyl (δ 166.2 ppm) signals .

Styrylsulfonation

The styrylsulfonyl group is introduced via a Mitsunobu reaction or direct sulfonylation of the piperidine nitrogen using styrylsulfonyl chloride. The (E)-configuration is retained by employing mild base conditions to prevent isomerization.

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Source
Core FormationAcOH, reflux, 6h72
Piperidine AttachmentTFAA, Et3N, THF, reflux95
StyrylsulfonationStyrylsulfonyl chloride, base82

Biological Activity and Mechanistic Insights

The compound exhibits broad-spectrum biological activity, attributed to its multi-target engagement:

Enzyme Inhibition

  • Kinase Inhibition: Pyrido[3,4-d]pyrimidine analogs (e.g., 34h) inhibit MPS1 kinase (IC50 = 0.011 μM) with >100-fold selectivity over CDK2 and Aurora kinases . The styrylsulfonyl group may enhance binding to the kinase’s hydrophobic pocket.

  • Antimicrobial Effects: Pyrido[2,3-d]pyrimidinones with thienyl and indole substituents show moderate antibacterial activity (MIC = 32–64 μg/mL) , suggesting potential for structural optimization.

CompoundActivity (IC50/GI50)TargetSource
34h (Pyrido[3,4-d]pyrimidine)0.011 μM (MPS1)Kinase
7 (Pyrido[2,3-d]pyrimidinone)32 μg/mL (S. aureus)Antimicrobial
8d (Chalcone derivative)0.25 μM (Miapaca-2 cells)Anticancer

Comparative Analysis with Structural Analogues

The compound’s bioactivity surpasses simpler pyridopyrimidinones due to synergistic effects of its substituents:

  • Piperidine vs. Pyrrolidine: Piperidine’s conformational flexibility enhances binding to deep enzyme pockets compared to rigid pyrrolidine derivatives .

  • Styrylsulfonyl vs. Methyl Groups: Sulfone-containing analogs exhibit 10-fold higher potency in kinase assays than methyl-substituted counterparts, likely due to covalent interaction potential .

Therapeutic Applications and Future Directions

Oncology

As MPS1 inhibitors block mitotic checkpoint signaling, this compound could synergize with microtubule-targeting agents (e.g., paclitaxel) to enhance cancer cell death .

Infectious Diseases

Structural homology to antimicrobial pyridopyrimidinones warrants evaluation against multidrug-resistant pathogens.

Drug Development Challenges

  • Metabolic Stability: High turnover in human liver microsomes (70% at 30 min) necessitates prodrug strategies or fluorination to block oxidative metabolism.

  • Selectivity Optimization: Computational modeling guided by kinase inhibitor SAR can minimize off-target effects (e.g., JNK1/2 inhibition).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator